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Parameter Findings / Value Context | Details

Absorption At least ~50% Significant first-pass metabolism; true absorption
absorbed[Tmax ~1.6 thought to be higher due to unstable glucuronide
hours [1] conjugates in Gl tract [2] [3].

Distribution 97% plasma protein Blood-to-plasma ratio is 0.72 [1].

Primary Metabolic
Pathways

Secondary
Metabolic
Pathways

Excretion

Terminal Half-life
(ta/2)

bound [1]

Direct glucuronidation
(61.2%) [2] [3]

CYP N-demethylation
(17.8%) [2] [3]
Feces: 62.3% (32%

unchanged) [3] [1]

Urine: 31.4% (6.5%
unchanged) [3] [1]

3.5 hours [1]

Mainly via UGT1A1, with contributions from
UGT1A3, UGT1A9, and UGT2B7 [3] [1].

Primarily by CYP1A2 and CYP2C19 (roughly equal

contribution) [3] [1].

Total recovery of radioactivity was 93.6% [2] [3].

Renal clearance of unchanged drug contributes
~6.9% to total clearance [2] [3].
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Parameter Findings / Value Context | Details
Time to Cmax ~1.6 hours [1] -
(Tmax)

Active Metabolite N-desmethyl binimetinib Formed by CYP1A2/2C19; circulates at <10% of
(AR00426032) total radioactivity and is nearly equipotent to parent
drug [3] [1].

Detailed Experimental Protocols

The quantitative data in the previous section was derived from specific, rigorous clinical and in vitro studies.

The methodologies for key experiments are detailed below.

Human Radiolabeled ADME Study [2] [3]

¢ Objective: To characterize the complete absorption, distribution, metabolism, and excretion (ADME)
profile of binimetinib in humans.
¢ Study Design: An open-label, single-center study.
e Participants: 6 healthy male participants.
e Dosing: A single oral dose of 45 mg of [14C]-labeled binimetinib (containing 40 pCi of radioactive
material).
¢ Sample Collection: Blood, plasma, urine, and feces were collected up to 312 hours post-dose.
¢ Analytical Methods:
o Total Radioactivity: Measured in blood and plasma using liquid scintillation counting (LSC).
o Metabolite Profiling: Performed on plasma, urine, and fecal samples using liquid
chromatography (LC) coupled with radiodetection and mass spectrometry (MS).
o Pharmacokinetics: Plasma concentrations of binimetinib and its active metabolite
(AR00426032) were determined using validated LC-MS/MS methods.

In Vitro Cytochrome P450 Inhibition Study [4]

¢ Objective: To investigate the inhibitory effect of binimetinib on human cytochrome P450 (CYP)
enzymes.
e System: Human liver microsomes.
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e Assay:
o Reversible Inhibition: Binimetinib was incubated with NADPH-supplemented microsomes
and CYP-specific probe substrates (e.g., phenacetin for CYP1A2).
o Time-Dependent Inhibition (TDI): Binimetinib was pre-incubated with NADPH-supplemented
microsomes for 30 minutes before adding the probe substrate.
o IC50 Shift: A left-shift in the IC50 value after pre-incubation indicated time-dependent inhibition.
e Analysis: IC50 values were determined, and inactivation parameters (KI and Kinact) were calculated
for CYP1A2.

Hepatic Impairment Pharmacokinetic Study [1]

¢ Objective: To evaluate the pharmacokinetics of a single oral dose of binimetinib in participants with
varying degrees of hepatic impairment compared to healthy controls.
e Study Design: A phase 1, open-label, single-dose, parallel-group study.
¢ Participants: 27 pharmacokinetic-evaluable participants were enrolled into four groups based on
National Cancer Institute (NCI) criteria:
o Group 1: Normal hepatic function (control)
o Group 2: Mild hepatic impairment
o Group 3: Moderate hepatic impairment
o Group 4: Severe hepatic impairment (received a reduced dose)
¢ Matching: Participants in impaired groups were demographically matched (age, gender, body weight)
to controls.
¢ Analysis: Plasma concentrations of binimetinib were measured, and dose-normalized PK
parameters (Cmax/D and AUCinf/D) were compared between groups. The unbound (free) fraction of
binimetinib was also assessed.

Metabolic Pathways and Clinical Implications

The data from these studies paint a detailed picture of how binimetinib is processed in the body, which has

direct clinical consequences.

Metabolic Pathway Visualization

The following diagram summarizes the primary and secondary clearance pathways of binimetinib, based on
the described studies [2] [3] [1].
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Binimetinib is cleared mainly by glucuronidation, with CYP metabolism and renal excretion as minor

pathways.

Key Clinical Implications

¢ Drug-Drug Interactions (DDIs): Binimetinib's role as a potent reversible and time-dependent
inhibitor of CYP1A2 [4] means it can increase the plasma concentrations of other drugs metabolized
by this enzyme (e.g., phenacetin, caffeine, theophylline). Furthermore, its own metabolism can be
affected by co-administered drugs. A 2025 retrospective study found that patients with high-grade
DDIs had significantly shorter overall and progression-free survival, underscoring the critical need for

medication review and management [5].

e Hepatic Impairment Dosing: Because the liver is the primary site for binimetinib metabolism
(glucuronidation and CYP), hepatic impairment significantly increases drug exposure. The hepatic

impairment study concluded that:
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o Mild HI: No dose adjustment necessary.

o Moderate & Severe Hl: Recommended dose reduction due to an 81% and 111% increase in
total exposure (AUCInf/D), and an even greater increase (248-280%) in unbound (active) drug
exposure, respectively [1].

¢ Blood-Brain Barrier Penetration: Unencapsulated binimetinib has limited ability to cross the blood-
brain barrier [6]. Research is ongoing to develop delivery systems, like polymeric nanocarriers
(polymersomes), to improve brain penetration for treating metastases [6]. A separate study is also

investigating a brain-permeable BRAF inhibitor (C1a) to address this challenge [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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